molecular formula C6H7NOS B3249085 5-(2-Methoxyethenyl)-1,3-thiazole CAS No. 1909358-79-7

5-(2-Methoxyethenyl)-1,3-thiazole

Cat. No. B3249085
CAS RN: 1909358-79-7
M. Wt: 141.19
InChI Key: KJOYCSJLHPOLGX-NSCUHMNNSA-N
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Description

Compounds like “5-(2-Methoxyethenyl)-1,3-thiazole” belong to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-membered aromatic ring containing one sulfur atom and one nitrogen atom . The “2-Methoxyethenyl” group attached to the thiazole ring suggests that this compound might have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of a compound like “this compound” can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the presence of other reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic analysis .

Mechanism of Action

The exact mechanism of action of 5-(2-Methoxyethenyl)-1,3-thiazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in the body. In addition, it has been found to have antioxidant properties, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-Methoxyethenyl)-1,3-thiazole in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of different assays. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments and to design new experiments based on these results.

Future Directions

There are a number of potential future directions for research on 5-(2-Methoxyethenyl)-1,3-thiazole. One area of interest is the development of new drugs based on this compound. Researchers are currently exploring the use of this compound as a potential treatment for a range of different diseases, including cancer, bacterial infections, and viral infections. In addition, there is interest in exploring the potential of this compound as an anti-inflammatory agent. Finally, researchers are also exploring the use of this compound as a tool for studying various biological processes in the body.

Scientific Research Applications

5-(2-Methoxyethenyl)-1,3-thiazole has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and antiviral properties. In addition, it has been found to have potential as an anti-inflammatory agent.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many thiazole derivatives are known to be toxic and may pose risks to human health and the environment .

properties

IUPAC Name

5-[(E)-2-methoxyethenyl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-8-3-2-6-4-7-5-9-6/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOYCSJLHPOLGX-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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